Tert-butyl 3-(4-bromophenyl)-3-fluoroazetidine-1-carboxylate
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Overview
Description
“Tert-butyl 3-{[(4-bromophenyl)methyl]amino}piperidine-1-carboxylate” and “tert-Butyl 4- (bromomethyl)-3,3-difluoropiperidine-1-carboxylate” are compounds that have similar structures . They are used in the synthesis of various chemical compounds .
Synthesis Analysis
The synthesis of related compounds often starts from simple commercially available materials. For instance, the synthesis of “tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate” starts from commercially available 4-bromo-1H-indole .
Molecular Structure Analysis
The connectivity and relative configuration of “tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate” was confirmed by an X-ray structure analysis .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds often involve several steps, including protection of functional groups, cyclization reactions, and olefination .
Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds like “tert-butyl (S)-3- (4-bromophenyl)piperidine-1-carboxylate” include a molecular weight of 340.26, a boiling point of 398.5±42.0 °C (Predicted), and a density of 1.283±0.06 g/cm3 (Predicted) .
Scientific Research Applications
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Synthesis and Characterization
- Field : Organic Chemistry .
- Application : This compound could be synthesized and characterized using various techniques such as NMR, MS, elemental analysis, and X-ray .
- Method : The synthesis starts from a specific compound which is protected at the N-terminus using benzyl carbonochloridate. Subsequently, the t-butyl-ester is introduced using a Steglich-type esterification reaction .
- Results : The compound was formed in a highly diastereoselective manner as a racemic mixture of the trans-products .
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Biological Evaluation
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Chemical Transformations
- Field : Organic Chemistry .
- Application : The tert-butyl group is known for its unique reactivity pattern, which is highlighted by summarising characteristic applications .
- Method : Starting from the use of this simple hydrocarbon moiety in chemical transformations .
- Results : The crowded tert-butyl group has relevance in Nature and its implication in biosynthetic and biodegradation pathways .
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Biocatalytic Processes
- Field : Biotechnology .
- Application : The tert-butyl group could have possible applications in biocatalytic processes .
- Method : This involves the use of biological systems or their parts to speed up chemical reactions .
- Results : The crowded tert-butyl group could potentially enhance the efficiency of these processes .
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Chemical Transformations
- Field : Organic Chemistry .
- Application : The tert-butyl group is known for its unique reactivity pattern, which is highlighted by summarising characteristic applications .
- Method : Starting from the use of this simple hydrocarbon moiety in chemical transformations .
- Results : The crowded tert-butyl group has relevance in Nature and its implication in biosynthetic and biodegradation pathways .
-
Biocatalytic Processes
- Field : Biotechnology .
- Application : The tert-butyl group could have possible applications in biocatalytic processes .
- Method : This involves the use of biological systems or their parts to speed up chemical reactions .
- Results : The crowded tert-butyl group could potentially enhance the efficiency of these processes .
Safety And Hazards
properties
IUPAC Name |
tert-butyl 3-(4-bromophenyl)-3-fluoroazetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrFNO2/c1-13(2,3)19-12(18)17-8-14(16,9-17)10-4-6-11(15)7-5-10/h4-7H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMHGJPVZKDXWNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C2=CC=C(C=C2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(4-bromophenyl)-3-fluoroazetidine-1-carboxylate |
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